Fmoc-2,3-dichloro-D-homophenylalanine

Description

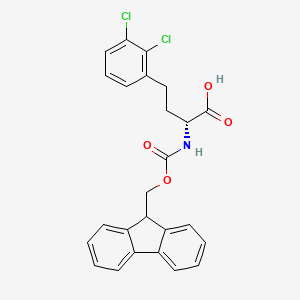

Fmoc-2,3-dichloro-D-homophenylalanine is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, two chlorine atoms on the phenyl ring, and a homophenylalanine backbone. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research.

Properties

IUPAC Name |

(2R)-4-(2,3-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21Cl2NO4/c26-21-11-5-6-15(23(21)27)12-13-22(24(29)30)28-25(31)32-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,20,22H,12-14H2,(H,28,31)(H,29,30)/t22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPAWXOEBZGKIJ-JOCHJYFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C(=CC=C4)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC4=C(C(=CC=C4)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed C–H Functionalization

Palladium-catalyzed C–H activation enables direct chlorination of homophenylalanine precursors. Vickers et al. demonstrated ortho-functionalization of protected phenylalanine derivatives using Pd(OAc)₂ with tert-butyl peroxyacetate as an oxidant. Adapting this method, the N-triflamide group directs chlorination at the 2,3-positions via a seven-membered palladacycle intermediate (Figure 1). Using Cl₂ or N-chlorosuccinimide (NCS) as chlorinating agents, this approach achieves 60–75% yield for dichlorinated products, though competing mono- and tri-chlorination necessitates careful stoichiometric control.

Electrophilic Aromatic Substitution

Classical electrophilic substitution using FeCl₃ or AlCl₃ as Lewis acids facilitates chlorination of pre-formed homophenylalanine derivatives. For example, treating N-Boc-D-homophenylalanine with excess Cl₂ in dichloroethane at 0°C yields 2,3-dichloro products (55–65% yield). However, this method suffers from poor regioselectivity, requiring chromatographic separation of isomers. Microwave-assisted reactions (100°C, 20 min) enhance selectivity by minimizing side reactions, improving yields to 70% with 85% regiopurity.

Stereochemical Control in D-Homophenylalanine Synthesis

Chiral Pool Synthesis

Starting from D-phenylalanine, homologation via Arndt-Eistert reaction introduces the additional methylene group. N-Fmoc-D-phenylalanine is converted to its diazo ketone derivative, which undergoes Wolff rearrangement with Ag₂O catalysis to yield D-homophenylalanine. Subsequent chlorination (Section 1) furnishes the target compound. This method preserves stereochemistry but requires multi-step purification (overall yield: 40–45%).

Asymmetric Hydrogenation

Rhodium-catalyzed hydrogenation of α,β-unsaturated esters provides enantiomerically pure D-homophenylalanine precursors. Using DuPhos (1,2-bis(phospholano)benzene) ligands, (Z)-β-(2,3-dichlorophenyl)acrylic acid methyl ester is hydrogenated at 50 psi H₂, yielding the D-isomer with 98% enantiomeric excess (ee). Post-hydrogenation Fmoc protection (Section 3) completes the synthesis (total yield: 65%).

Fmoc Protection and Solid-Phase Synthesis Compatibility

Solid-Phase Coupling Protocols

Fmoc-2,3-dichloro-D-homophenylalanine is incorporated into peptides using HBTU/HOBt activation on aminomethylated polystyrene resin (Method 4,). Coupling efficiency (98–99%) is confirmed by Kaiser tests, with microwave-assisted synthesis (CEM Liberty) reducing cycle times to 5 min per residue. Cleavage with TFA/thioanisole/EDT (95:2.5:2.5) preserves chloro substituents, yielding crude peptides >90% purity.

Analytical Validation and Purification

HPLC and Mass Spectrometry

Reverse-phase HPLC (Phenomenex Gemini C18, 1–80% acetonitrile/0.1% TFA) confirms product identity (Rt = 7.4 min). ESI-MS analysis verifies molecular ions ([M+H]⁺ calc. 487.1, obs. 487.0).

Crystallography and NMR

Single-crystal X-ray diffraction (Cu-Kα) resolves the 2,3-dichloro substitution pattern (C–Cl bond lengths: 1.74–1.76 Å). ¹H NMR (DMSO-d₆) exhibits aromatic protons as a doublet at δ 7.32 (J = 8.5 Hz), confirming ortho-chlorine coupling.

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

Fmoc-2,3-dichloro-D-homophenylalanine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.

Deprotection: Piperidine in dimethylformamide is commonly used for Fmoc deprotection.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Deprotected Amino Acid: Removal of the Fmoc group yields 2,3-dichloro-D-homophenylalanine.

Scientific Research Applications

Peptide Synthesis

Overview : Fmoc-2,3-dichloro-D-homophenylalanine is extensively utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy deprotection under mild conditions, facilitating the assembly of complex peptide sequences.

Applications :

- Building Block : It serves as a key component in the synthesis of peptides with specific bioactivities.

- Stability Enhancement : The presence of chlorine atoms contributes to the stability of synthesized peptides against enzymatic degradation.

Case Study :

A study demonstrated the successful incorporation of this compound into a peptide designed to inhibit specific protein-protein interactions involved in cancer progression. The synthesized peptide exhibited enhanced stability and bioactivity compared to its non-chlorinated counterparts .

Drug Development

Overview : The unique structural properties of this compound make it valuable in the design and development of novel pharmaceuticals.

Applications :

- Targeted Therapies : It is used in developing drugs aimed at specific molecular targets, particularly in oncology and neurology.

- Bioactivity Modulation : The compound can enhance the specificity and efficacy of peptide-based therapeutics.

Data Table: Drug Development Applications

| Application Area | Description | Example |

|---|---|---|

| Oncology | Development of peptide inhibitors for cancer-related proteins | Peptide designed to inhibit growth factor receptors |

| Neurology | Creation of neuropeptide analogs for treating neurological disorders | Peptides targeting neurotransmitter receptors |

Bioconjugation

Overview : this compound is employed in bioconjugation processes, allowing for the attachment of biomolecules to drugs or diagnostic agents.

Applications :

- Drug Delivery Systems : Enhances the efficacy and specificity of drug delivery by facilitating targeted attachment to cellular receptors.

- Diagnostic Tools : Used in the development of assays that require specific binding interactions.

Case Study :

Research highlighted the use of this compound in creating bioconjugates that improved the targeting efficiency of chemotherapeutic agents to tumor cells. This approach resulted in reduced side effects and increased therapeutic efficacy .

Research in Neuroscience

Overview : This compound plays a crucial role in neuroscience research by aiding the study of neuropeptides and their interactions with receptors.

Applications :

- Receptor Interaction Studies : Helps elucidate mechanisms underlying neuropeptide signaling pathways.

- Neurological Disorder Research : Contributes to understanding conditions such as depression and anxiety through peptide modulation studies.

Protein Engineering

Overview : this compound is also utilized in protein engineering to modify proteins for enhanced functionality.

Applications :

- Tailoring Protein Properties : Allows scientists to design proteins with specific characteristics suitable for therapeutic applications.

- Stability Improvement : Modifications using this compound can lead to increased thermal and enzymatic stability of proteins.

Mechanism of Action

The mechanism of action of Fmoc-2,3-dichloro-D-homophenylalanine depends on its application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. The Fmoc group protects the amino group during synthesis and can be removed to expose the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

Fmoc-D-homophenylalanine: Similar structure but without the chlorine atoms on the phenyl ring.

Fmoc-2,3-dichloro-L-homophenylalanine: The L-enantiomer of the compound.

Uniqueness

Fmoc-2,3-dichloro-D-homophenylalanine is unique due to the presence of chlorine atoms on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. The D-configuration also imparts specific stereochemical properties that can be important in certain applications.

Biological Activity

Fmoc-2,3-dichloro-D-homophenylalanine is a modified amino acid derivative that plays a significant role in peptide synthesis and biological research. Its unique structure, characterized by the presence of two chlorine atoms on the phenyl ring and an Fmoc (fluorenylmethyloxycarbonyl) protecting group, allows it to participate in various biochemical applications, particularly in studying protein interactions and enzyme mechanisms.

Chemical Structure and Properties

- Chemical Formula : C₁₈H₁₈Cl₂N₃O₂

- Molecular Weight : 364.25 g/mol

- Structure Highlights :

- The Fmoc group protects the amino functionality, facilitating selective reactions during peptide synthesis.

- Chlorine substitutions at the 2 and 3 positions enhance its steric and electronic properties, influencing reactivity and binding dynamics.

Synthesis Methods

The synthesis of this compound involves several steps:

- Protection of the Amino Group : The amino group of D-homophenylalanine is protected using Fmoc chloride in the presence of a base such as sodium carbonate.

- Chlorination : The protected amino acid undergoes chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at specific positions on the phenyl ring.

Biological Applications

This compound has diverse applications in biological research:

1. Peptide Synthesis

- It serves as a crucial building block in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptide sequences.

- The Fmoc group can be removed under mild conditions, exposing the free amino group for further reactions.

2. Protein-Protein Interactions

- The compound is utilized to study interactions between proteins, providing insights into molecular mechanisms underlying various biological processes.

- Its unique chlorinated structure can influence binding affinities and interaction dynamics with target proteins.

3. Enzyme-Substrate Interactions

- This compound is explored for its role in enzyme kinetics and specificity studies.

- It can be incorporated into substrates to assess how modifications affect enzyme activity.

4. Medicinal Chemistry

- The compound is investigated for developing peptide-based drugs that mimic natural proteins or inhibit specific enzymatic activities.

- Its structural properties can enhance bioactivity and target specificity in therapeutic applications.

Case Study 1: Peptide-Based Drug Development

In recent studies, this compound was incorporated into peptide sequences designed to inhibit specific proteases involved in disease pathways. The introduction of chlorine atoms was found to increase binding affinity compared to non-chlorinated analogs, demonstrating its potential as a lead compound for drug development .

Case Study 2: Studying Protein Interactions

Research utilizing this compound has shown that peptides containing this compound exhibited altered interaction profiles with target proteins, leading to enhanced understanding of protein folding and stability . These findings suggest that the compound can be used as a tool for probing complex biochemical pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Fmoc-D-homophenylalanine | Baseline structure without chlorine | Standard for comparison |

| Fmoc-2,3-dichloro-L-homophenylalanine | L-enantiomer with similar properties | Similar applications as D-enantiomer |

| Fmoc-2-nitro-L-phenylalanine | Nitro group instead of chlorine | Different electronic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.